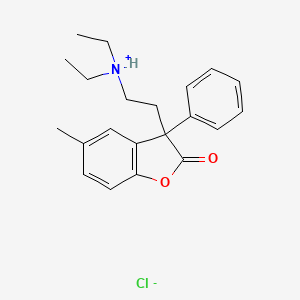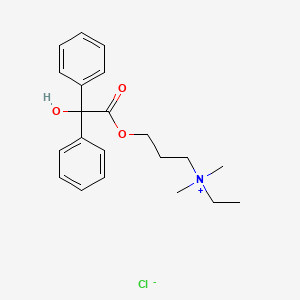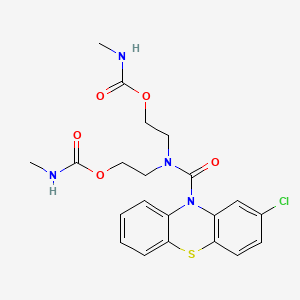
Choline, iodide, butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Choline, iodide, butylcarbamate is a compound that combines the properties of choline, iodide, and butylcarbamate Choline is a quaternary amine that is essential for various biological functions, including the synthesis of the neurotransmitter acetylcholine Iodide is a form of iodine, an essential trace element, while butylcarbamate is a carbamate derivative known for its biocidal properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of choline, iodide, butylcarbamate typically involves the reaction of choline with iodide and butylcarbamate under controlled conditions. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantification and purification of choline . The reaction conditions often include the use of solvents such as chloroform, methanol, and water, followed by hydrolysis in hydrochloric acid-acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts to facilitate the reaction . The production process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions: Choline, iodide, butylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, choline can be oxidized to form betaine, a process catalyzed by choline oxidase . The compound can also participate in substitution reactions, where the iodide ion can be replaced by other halides or nucleophiles.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as choline oxidase, reducing agents, and various nucleophiles. The reactions are typically carried out under mild conditions, with controlled temperature and pH to ensure optimal reaction rates and product formation .
Major Products: The major products formed from the reactions of this compound include betaine, acetylcholine, and various carbamate derivatives. These products have significant biological and industrial applications, making the compound valuable in multiple fields .
科学的研究の応用
Choline, iodide, butylcarbamate has a wide range of scientific research applications:
Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and substitution reactions makes it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study the role of choline in cellular functions and neurotransmission. It is also used in the synthesis of acetylcholine, a critical neurotransmitter in the nervous system .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Choline is essential for liver function, brain development, and muscle movement. The iodide component is crucial for thyroid function, while butylcarbamate has antimicrobial properties .
Industry: Industrially, this compound is used as a preservative and biocide in various products, including paints, coatings, and personal care items. Its effectiveness at low concentrations makes it a cost-effective solution for preventing microbial growth .
作用機序
The mechanism of action of choline, iodide, butylcarbamate involves multiple pathways:
Choline: Choline acts as a precursor for acetylcholine, which is essential for nerve conduction and muscle function. It also plays a role in lipid metabolism and cell membrane integrity .
Iodide: Iodide is involved in the synthesis of thyroid hormones, which regulate metabolism and energy production in the body .
Butylcarbamate: Butylcarbamate exerts its effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic transmission .
類似化合物との比較
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Acetylcholine: A neurotransmitter synthesized from choline, essential for muscle contraction and cognitive functions.
Betaine: An oxidation product of choline, used as a methyl donor in various metabolic processes.
Uniqueness: Choline, iodide, butylcarbamate is unique due to its combination of choline, iodide, and butylcarbamate, each contributing distinct properties. This combination enhances its versatility and effectiveness in various applications, from biological research to industrial use .
特性
CAS番号 |
63939-03-7 |
|---|---|
分子式 |
C10H23IN2O2 |
分子量 |
330.21 g/mol |
IUPAC名 |
2-(butylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22N2O2.HI/c1-5-6-7-11-10(13)14-9-8-12(2,3)4;/h5-9H2,1-4H3;1H |
InChIキー |
KDINSPZOULRXGG-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


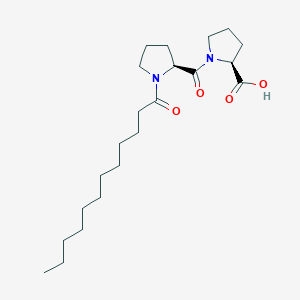

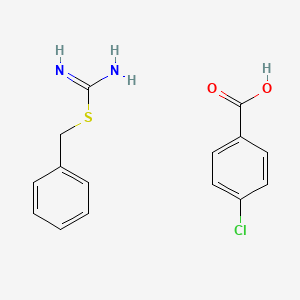
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


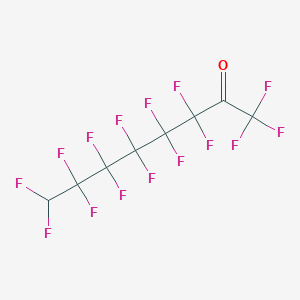
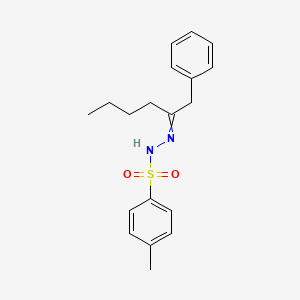

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
